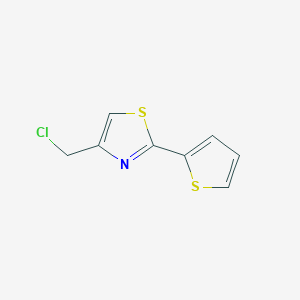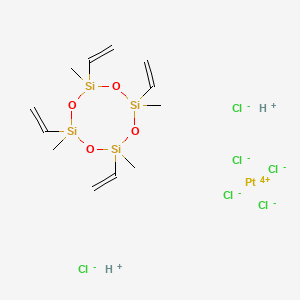
4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole
Übersicht
Beschreibung
“4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole” is a chemical compound with the empirical formula C8H6ClNS2 and a molecular weight of 215.72 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of this compound is ClCC1=CSC(C2=CC=CS2)=N1 . This provides a way to visualize the compound’s structure using chemical informatics software.Wissenschaftliche Forschungsanwendungen
Metabolism in Rats
Bakke et al. (1981) studied the metabolism of 2-acetamido-4-(chloromethyl)thiazole in germfree and conventional rats. The study found that unlike conventional rats, germfree rats did not metabolize 2-acetamido-4-(chloromethyl)thiazole to the 4-(methylthiomethyl)-, 4-(methylsulfinylmethyl)-, and 4-(methylsulfonylmethyl) analogues. The paper proposes mechanisms for these metabolites' formation, involving biliary excretion of a mercapturic acid conjugate and an S-glucuronide conjugate. These conjugates are metabolized in the intestine to metabolites that are then reabsorbed, metabolized further, and finally excreted with urine (Bakke et al., 1981).
Synthetic Pathways and Derivatives
Synthesis of Heterobicycles
Brown et al. (1982) detailed the preparation of thienyl- and thiazolyl-pyrimidines with strongly basic side chains. The paper discusses the synthesis of various chloro compounds and their conversion by nucleophilic displacement into β-dimethylaminoethylamino and β-dimethylaminoethylthio derivatives. These compounds' activities as amplifiers of phleomycin are also reported (Brown, Cowden, & Strekowski, 1982).
Antiprotozoal Thiazoles
Verge & Roffey (1975) synthesized a series of 2-(5-nitro-2-thienyl)thiazoles with substituted methylamine side chains by halogen displacement on 4-chloromethylthiazole. The study identified 4-morpholinomethyl-2-(5-nitro-2-thienyl)thiazole as a moderately active compound against Trypanosoma cruzi and Trypanosoma rhodesiense in mice. The paper discusses the structural features necessary for activity and compares it with known active compounds (Verge & Roffey, 1975).
Molecular Structure and Quantum Chemical Studies
Molecular Structure Investigations
Zhang et al. (2018) synthesized and characterized compounds like 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas. The study employed various techniques including FT-IR, FT-Raman, multinuclear NMR, single-crystal X-ray diffraction, mass spectrometry, and elemental analyses. The paper emphasizes the analysis of intramolecular non-covalent interactions and intermolecular interactions in the crystal lattice, providing insights into the structural and electronic properties of these compounds (Zhang et al., 2018).
Quantum Chemical and Molecular Dynamics Simulation
Kaya et al. (2016) conducted a study to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against the corrosion of iron metal. The paper presents density functional theory calculations and molecular dynamics simulations, discussing quantum chemical parameters and their correlation with experimental inhibition efficiency. The study provides valuable theoretical data that align well with experimental results (Kaya et al., 2016).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS2/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJJBHKYGNSTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353041 | |
| Record name | 4-(CHLOROMETHYL)-2-(2-THIENYL)-1,3-THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54679-16-2 | |
| Record name | 4-(CHLOROMETHYL)-2-(2-THIENYL)-1,3-THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)






